molecular formula C13H25NO6 B12646692 N-Cyclohexyl-N-methyl-D-gluconamide CAS No. 93804-57-0

N-Cyclohexyl-N-methyl-D-gluconamide

Cat. No.: B12646692
CAS No.: 93804-57-0
M. Wt: 291.34 g/mol
InChI Key: NWATXGCIDLHPGR-WISYIIOYSA-N
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Description

N-Cyclohexyl-N-methyl-D-gluconamide is an organic compound with the molecular formula C13H25NO6 It is characterized by the presence of a cyclohexyl group, a methyl group, and a gluconamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methyl-D-gluconamide typically involves the reaction of cyclohexylamine with methyl-D-gluconate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methyl-D-gluconamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclohexyl-N-methyl-D-gluconamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Cyclohexyl-N-methyl-D-gluconamide include:

  • N-Cyclohexyl-N-methyl-D-gluconate
  • N-Cyclohexyl-D-gluconamide
  • N-Methyl-D-gluconamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

93804-57-0

Molecular Formula

C13H25NO6

Molecular Weight

291.34 g/mol

IUPAC Name

(2R,3S,4R,5R)-N-cyclohexyl-2,3,4,5,6-pentahydroxy-N-methylhexanamide

InChI

InChI=1S/C13H25NO6/c1-14(8-5-3-2-4-6-8)13(20)12(19)11(18)10(17)9(16)7-15/h8-12,15-19H,2-7H2,1H3/t9-,10-,11+,12-/m1/s1

InChI Key

NWATXGCIDLHPGR-WISYIIOYSA-N

Isomeric SMILES

CN(C1CCCCC1)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CN(C1CCCCC1)C(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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